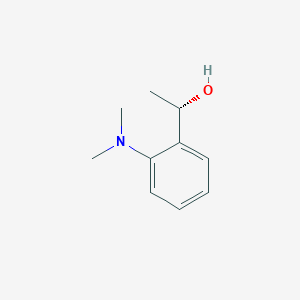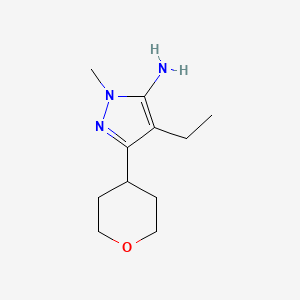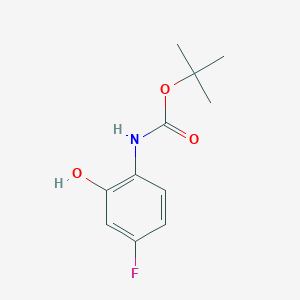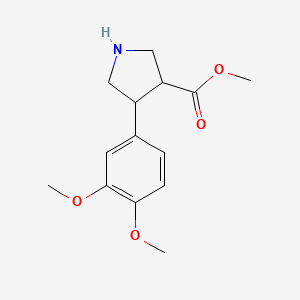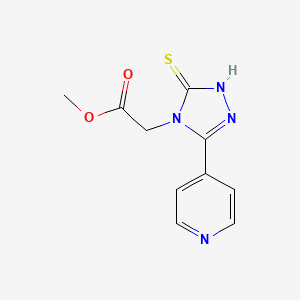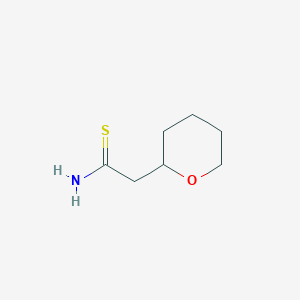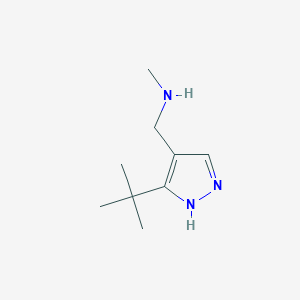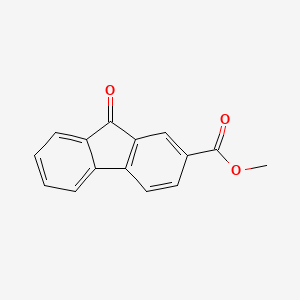
3-(Pyrazin-2-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrazin-2-yl)butan-2-ol is a heterocyclic organic compound featuring a pyrazine ring attached to a butanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrazin-2-yl)butan-2-ol typically involves the reaction of pyrazine derivatives with butanol derivatives under specific conditions. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction between aryl halides and alkynes . This reaction is known for its efficiency in forming carbon-carbon bonds, which is crucial for constructing the desired pyrazine-butanol structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sonogashira cross-coupling reactions, followed by purification processes to ensure the compound’s stability and purity . The use of advanced catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Pyrazin-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine ketones, while substitution reactions can introduce various functional groups onto the pyrazine ring .
Wissenschaftliche Forschungsanwendungen
3-(Pyrazin-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials with unique electronic and optical properties
Wirkmechanismus
The mechanism by which 3-(Pyrazin-2-yl)butan-2-ol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Pyrazine: A simpler analog with a similar ring structure but lacking the butanol moiety.
3-(Pyrazin-2-yl)propan-2-ol: A closely related compound with a shorter carbon chain.
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: Compounds with similar pyrazine rings but different functional groups.
Uniqueness: 3-(Pyrazin-2-yl)butan-2-ol is unique due to its specific combination of a pyrazine ring and a butanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
3-pyrazin-2-ylbutan-2-ol |
InChI |
InChI=1S/C8H12N2O/c1-6(7(2)11)8-5-9-3-4-10-8/h3-7,11H,1-2H3 |
InChI-Schlüssel |
RXXNFZULICKGDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=CN=C1)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13619484.png)
![5'h-4-Azaspiro[bicyclo[2.2.2]octane-2,4'-oxazol]-2'-amine](/img/structure/B13619485.png)
